molecular formula C23H46O4 B12655487 2-Hydroxy-3-(octadecyloxy)propyl acetate CAS No. 85712-13-6

2-Hydroxy-3-(octadecyloxy)propyl acetate

Cat. No.: B12655487
CAS No.: 85712-13-6
M. Wt: 386.6 g/mol
InChI Key: WEZCLBNXPTWPDH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(octadecyloxy)propyl acetate is a chemical compound with the molecular formula C23H46O4. It is known for its unique structure, which includes a hydroxy group, an octadecyloxy group, and an acetate group. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-(octadecyloxy)propyl acetate can be synthesized through a ring-opening addition reaction. One common method involves using guar gum as the starting material and reacting it with n-octadecyloxy propyl glycidyl ether in the presence of sodium hydroxide as a catalyst and 95% ethanol as the solvent . The reaction conditions typically involve heating the mixture to facilitate the ring-opening and subsequent addition reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process may also include purification steps such as distillation or crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(octadecyloxy)propyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the acetate group.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(octadecyloxy)propyl acetate involves its interaction with molecular targets such as cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and distribution of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Octadecyloxy)-1,2-propanediol 1-acetate
  • 2-Hydroxy-3-(octadecyloxy)propyl dihydrogen phosphate
  • 3-(Octadecyloxy)propyl ester

Uniqueness

2-Hydroxy-3-(octadecyloxy)propyl acetate stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its ability to undergo various chemical reactions and its amphiphilic nature make it versatile for multiple applications in different fields .

Properties

CAS No.

85712-13-6

Molecular Formula

C23H46O4

Molecular Weight

386.6 g/mol

IUPAC Name

(2-hydroxy-3-octadecoxypropyl) acetate

InChI

InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-20-23(25)21-27-22(2)24/h23,25H,3-21H2,1-2H3

InChI Key

WEZCLBNXPTWPDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COC(=O)C)O

Origin of Product

United States

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